molecular formula C6H6O3 B2513730 3-Oxocyclopent-1-enecarboxylic acid CAS No. 108384-36-7; 196496-02-3

3-Oxocyclopent-1-enecarboxylic acid

Cat. No.: B2513730
CAS No.: 108384-36-7; 196496-02-3
M. Wt: 126.111
InChI Key: OVRALHWIAFCVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Cyclopentenone Chemistry

The core of 3-Oxocyclopent-1-enecarboxylic acid is a cyclopentenone ring. Cyclopentenones are a class of organic compounds that are integral components of numerous biologically active natural products, including the prostaglandins, which are involved in inflammation and other physiological processes. libretexts.orgnih.gov The cyclopentenone motif is a key structural element that often imparts potent and specific biological activity to these natural products. Therefore, the synthesis of substituted cyclopentenones is a significant focus in organic chemistry. This compound serves as a readily available and highly functionalized starting material for the elaboration into more complex cyclopentenone derivatives.

Overview of Research Significance in Synthetic Organic Chemistry

The significance of this compound in synthetic organic chemistry stems from its dual functionality, which allows for a wide range of chemical transformations. Researchers have utilized this compound as a starting material or key intermediate in the total synthesis of natural products and in the development of novel synthetic methodologies. nih.gov Its application extends to the synthesis of compounds with potential pharmaceutical applications, such as anti-inflammatory agents and analogues of prostaglandins. chemimpex.comnih.gov The ability to selectively manipulate the ketone, the carboxylic acid, or the carbon-carbon double bond makes it a powerful tool for building molecular complexity.

Role as a Versatile Synthetic Intermediate

As a versatile synthetic intermediate, this compound offers multiple reaction sites for chemical modification. The carboxylic acid can be converted into esters, amides, or other derivatives. The ketone functionality is susceptible to nucleophilic attack and can be reduced or used in condensation reactions. The carbon-carbon double bond can undergo various addition reactions.

A notable example of its utility is in the synthesis of more complex cyclopentenone derivatives. For instance, the methyl ester of this compound can be brominated to yield methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate. This derivative is a valuable precursor for [4+2] cycloaddition reactions, also known as Diels-Alder reactions, which are powerful methods for forming six-membered rings. orgsyn.org

The following table summarizes the key reactive sites of this compound and some of the possible transformations:

Functional GroupPotential ReactionsResulting Structures
Carboxylic Acid Esterification, Amidation, Reduction to alcoholEsters, Amides, Hydroxymethyl cyclopentenone
Ketone Reduction, Grignard reaction, Wittig reactionHydroxycyclopentene carboxylic acid, Tertiary alcohols, Alkenes
Alkene Michael addition, Halogenation, EpoxidationSubstituted cyclopentanones, Dihalo-cyclopentanones, Epoxy-cyclopentanones

These transformations allow for the introduction of various substituents and the construction of intricate molecular frameworks, highlighting the compound's role as a cornerstone in the synthesis of diverse and complex target molecules.

Detailed Research Findings

The practical application of this compound and its derivatives is well-documented in the scientific literature. For example, the synthesis of methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate from the corresponding methyl ester of this compound is a key step that enables its use in subsequent cycloaddition reactions.

Below is a data table summarizing the reaction conditions for the synthesis of methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate:

ReactantReagentsSolventTemperatureYieldReference
Methyl 3-oxocyclopent-1-ene-1-carboxylateBromine, Triethylamine (B128534)Dichloromethane0 °C to room temperature64% orgsyn.org

Furthermore, the resulting methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate has been shown to participate in Diels-Alder reactions with various dienes, demonstrating its utility in constructing polycyclic systems. The table below outlines the conditions for a representative [4+2] cycloaddition reaction:

DieneBaseSolventYield of CycloadductReference
2,3-Dimethyl-1,3-butadieneTriethylamineToluene82% researchgate.net

These examples underscore the practical importance of this compound as a precursor to highly reactive and synthetically useful intermediates. The ability to generate such versatile building blocks from a common starting material is a testament to its significance in the field of organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxocyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRALHWIAFCVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910708
Record name 3-Oxocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108384-36-7
Record name 3-Oxocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Oxocyclopent 1 Enecarboxylic Acid

Classical Synthetic Approaches

Traditional methods for synthesizing this target molecule often involve multi-step sequences starting from readily available cyclopentene (B43876) derivatives or acyclic precursors.

A primary strategy for introducing the ketone functionality at the C-3 position involves the oxidation of a suitable cyclopentene precursor. The choice of oxidizing agent is critical to achieving the desired transformation without causing unwanted side reactions, such as ring cleavage.

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of oxidizing a wide range of organic functional groups, including alkenes and alcohols. quora.comlibretexts.org In the context of synthesizing 3-Oxocyclopent-1-enecarboxylic acid, its application requires careful control of reaction conditions to prevent over-oxidation. While hot, acidic permanganate is known to cleave the double bond of cycloalkenes to form dicarboxylic acids, milder conditions can be used for other transformations. quora.compressbooks.pubstackexchange.com A plausible pathway involves the oxidation of a precursor like 3-hydroxycyclopent-1-enecarboxylic acid. However, the strong oxidizing nature of permanganate presents challenges, with a risk of cleaving the cyclopentene ring, especially at the double bond. canada.ca

Table 1: Permanganate-Mediated Oxidation Data

OxidantPrecursor TypeConditionsPotential Outcome/Challenges
Potassium Permanganate (KMnO₄)3-Hydroxycyclopent-1-enecarboxylic acidControlled pH and temperatureOxidation of the secondary alcohol to a ketone. Risk of C=C bond cleavage.
Potassium Permanganate (KMnO₄)1-Alkyl-3-hydroxycyclopentene derivativeBasic, then acidic workupOxidation of alcohol to ketone and alkyl side-chain to carboxylic acid.

Chromium(VI)-based reagents are widely used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgyoutube.com Reagents such as Jones reagent (chromic acid in acetone) or pyridinium (B92312) chlorochromate (PCC) are effective for this type of transformation. wikipedia.org The synthesis of this compound can be envisioned via the oxidation of 3-hydroxycyclopent-1-enecarboxylic acid. The chromium(VI) reagent would selectively convert the secondary alcohol at the C-3 position into the desired ketone (oxo group). This method is generally more selective than using permanganate and less prone to cleaving the ring. wikipedia.org

Table 2: Chromium(VI)-Based Oxidation Data

ReagentPrecursor ExampleTransformationKey Advantage
Jones Reagent (CrO₃/H₂SO₄)3-Hydroxycyclopent-1-enecarboxylic acidSecondary alcohol → KetonePowerful and effective for oxidation.
Pyridinium Chlorochromate (PCC)3-Hydroxycyclopent-1-enecarboxylic acidSecondary alcohol → KetoneMilder conditions, soluble in organic solvents, high selectivity. wikipedia.org

One of the most direct and commonly cited methods for preparing this compound is the hydrolysis of its corresponding ester, such as methyl 3-oxocyclopent-1-enecarboxylate. This reaction is a standard ester saponification. Typically, the ester is treated with an aqueous base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which cleaves the ester bond to form the carboxylate salt. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product. This route has been reported to proceed with a 51% yield.

Table 3: Ester Hydrolysis Data

Ester SubstrateReagentsReaction StepsReported Yield
Methyl 3-oxocyclopent-1-enecarboxylate1. NaOH (aq) or KOH (aq)1. Saponification51%
2. HCl (aq)2. Acidification

Intramolecular cyclization reactions provide a powerful method for constructing cyclic systems from acyclic precursors. nih.gov For the synthesis of the cyclopentenone ring system, the Dieckmann condensation is a classic approach. organic-chemistry.org This reaction involves the intramolecular condensation of a diester to form a β-keto ester. A plausible precursor for this compound would be a suitably substituted hexane-1,6-dioic acid ester. Following the base-catalyzed Dieckmann cyclization to form the five-membered β-keto ester ring, subsequent chemical modifications, including hydrolysis, decarboxylation, and introduction of the double bond, would be necessary to arrive at the final product.

Oxidation of Cyclopentene Derivatives

Advanced and Stereoselective Synthetic Protocols

Modern synthetic chemistry offers more sophisticated methods that allow for the control of stereochemistry, enabling the synthesis of specific enantiomers of a chiral molecule. While this compound itself is achiral, many of its derivatives and precursors are chiral, and their stereoselective synthesis is of great interest.

Advanced strategies often focus on the asymmetric synthesis of cyclopentenone cores. acs.org These methods can include:

Enzymatic Resolutions: This technique uses enzymes, most commonly lipases, to resolve a racemic mixture of a precursor, such as a hydroxylated cyclopentenone. acs.org The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer, allowing the two to be separated. The resolved precursor can then be carried forward to the target molecule. acs.org

Asymmetric Cyclizations: The Nazarov cyclization, which converts divinyl ketones into cyclopentenones, can be rendered enantioselective by using chiral Brønsted acid catalysts. acs.orgorganic-chemistry.org This allows for the direct formation of a chiral cyclopentenone ring from an achiral precursor.

Kinetic Resolution: Chiral rhodium(I) complexes have been used to catalyze 1,4-addition reactions to racemic cyclopentenones. acs.org One enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically-enriched starting material. acs.org

These advanced protocols are crucial for applications where specific stereoisomers are required, such as in pharmaceutical synthesis. acs.org

Table 4: Mentioned Chemical Compounds

Common Name/TypeIUPAC Name
This compound3-Oxocyclopentene-1-carboxylic acid
Potassium PermanganatePotassium Manganate(VII)
Jones ReagentChromic acid in acetone/sulfuric acid
Pyridinium Chlorochromate (PCC)Pyridinium Chlorochromate(VI)
Sodium HydroxideSodium Hydroxide
Potassium HydroxidePotassium Hydroxide
Hydrochloric AcidHydrochloric Acid
Methyl 3-oxocyclopent-1-enecarboxylateMethyl 3-oxocyclopentene-1-carboxylate
3-Hydroxycyclopent-1-enecarboxylic acid3-Hydroxycyclopentene-1-carboxylic acid
Hexane-1,6-dioic acidHexanedioic acid (Adipic acid)
Divinyl ketonesDivinyl ketones

Catalytic Oxidation Processes (e.g., Palladium or Platinum Catalysis)

The industrial production of this compound often utilizes catalytic oxidation processes to improve both the yield and purity of the final product. While specific research detailing the direct palladium or platinum-catalyzed oxidation to form this compound is not extensively documented in the provided sources, the general principle involves the oxidation of cyclopentene precursors.

Palladium catalysis is a powerful tool for various C-C and C-X bond-forming reactions, often involving carboxylate ligands and additives that can influence the reaction's efficiency. nih.gov For instance, palladium-catalyzed reactions have been successfully employed in the functionalization of cyclopentene derivatives. One study demonstrated the palladium-catalyzed reaction of 4-cyclopentene-1,3-diol (B3190392) monoacetate with Grignard reagents, leading to the formation of cis-1,2-disubstituted cyclopentenes with retention of configuration. rsc.org Although not a direct synthesis of the target molecule, this illustrates the utility of palladium in manipulating cyclopentene ring systems.

Similarly, platinum-based catalysts are known for their role in oxidation and carbonylation reactions. For example, a combination of PtCl2 with a specific phosphine (B1218219) ligand has been shown to effectively catalyze the hydroxycarbonylation of olefins to produce carboxylic acids. youtube.com This type of transformation highlights the potential for platinum catalysts in the synthesis of carboxylic acid functionalities on unsaturated rings.

The general approach for synthesizing this compound via catalytic oxidation would likely involve the oxidation of a suitable cyclopentene precursor, such as cyclopentene-1-carboxylic acid or a related derivative. The choice of catalyst, oxidant, and reaction conditions would be crucial to achieve selective oxidation at the C3 position without over-oxidation or side reactions.

Manganese(III) Acetate (B1210297) and tert-Butylhydroperoxide Mediated Oxidations

A well-documented method for the synthesis of derivatives of this compound involves the use of manganese(III) acetate, often in combination with an oxidant like tert-butylhydroperoxide. This approach leverages the ability of Mn(OAc)3 to initiate free-radical reactions. osti.gov

A specific example is the synthesis of methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, a closely related derivative. In this procedure, methyl 1-cyclopentene-1-carboxylate is treated with tert-butylhydroperoxide and a catalytic amount of manganese(III) acetate dihydrate in ethyl acetate under an oxygen atmosphere. nih.gov This reaction proceeds via a proposed radical mechanism to introduce the ketone functionality at the C3 position. The resulting methyl 3-oxocyclopent-1-ene-1-carboxylate can then be brominated to yield the final product. nih.gov

The role of manganese(III) acetate is to act as a one-electron oxidant, generating a radical from the starting material. alfa-chemistry.com This radical can then react with an oxygen source, such as O2 or a peroxide, to form the oxidized product. The use of a co-oxidant like tert-butylhydroperoxide can be crucial for the efficiency of the reaction.

Table 1: Synthesis of Methyl 3-oxocyclopent-1-ene-1-carboxylate nih.gov

ReactantReagentSolventAtmosphereYield
Methyl 1-cyclopentene-1-carboxylatet-BuOOH, Mn(OAc)3·2H2O (cat.)Ethyl acetateO240%

Radiosynthesis and Isotopic Labeling Approaches

The synthesis of isotopically labeled versions of this compound and its analogs is crucial for their use in biological studies, such as positron emission tomography (PET). A notable example is the radiosynthesis of [11C]3-hydroxycyclopent-1-enecarboxylic acid ([11C]HOCPCA), a structural analog of the target molecule.

The synthesis of [11C]HOCPCA was developed to create a PET radioligand for studying high-affinity γ-hydroxybutyric acid (GHB) binding sites in the brain. The labeling with the short-lived isotope carbon-11 (B1219553) (¹¹C) allows for non-invasive imaging. While the specific synthetic details for the radiosynthesis of this compound itself were not provided in the search results, the methodology for [11C]HOCPCA likely involves the rapid incorporation of [11C]CO2 or another ¹¹C-labeled precursor in the final steps of the synthesis.

For more general isotopic labeling of carboxylic acids, methods using isotope-coded derivatizing agents are available. For instance, p-dimethylaminophenacyl (DmPA) bromide can be used to introduce an isotopic tag, which is particularly useful for mass spectrometry-based metabolomics studies. epa.gov This technique allows for the accurate quantification of carboxylic acid-containing metabolites. epa.gov

Enantioselective Synthetic Routes to Chiral Analogs

The development of enantioselective synthetic routes to chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry. One such class of analogs is the aminocyclopentane dicarboxylic acids.

An enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a conformationally constrained analog of L-glutamate, has been achieved. osti.gov This synthesis utilized an alkylidene carbene 1,5-C-H insertion reaction as the key step to construct the cyclopentane (B165970) ring with high enantiomeric excess. osti.gov The starting material for this synthesis was derived from Garner's aldehyde, a well-known chiral building block. osti.gov

Another approach to chiral cyclopentane derivatives involves the desymmetrization of prochiral imides using chiral lithium amide bases. universiteitleiden.nl This method allows for the creation of highly functionalized and enantiomerically enriched building blocks that can be further elaborated into chiral cyclopentane-based molecules.

Organocatalysis has also been employed for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. This was achieved through an asymmetric Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, demonstrating the power of organocatalysis in creating chiral heterocyclic structures that can be related to cyclopentane systems.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and other fine chemicals is a growing area of focus, aiming to reduce environmental impact and improve sustainability.

One key green chemistry strategy is the use of continuous flow manufacturing processes. For the related compound 3-oxocyclobutane-1-carboxylic acid, a continuous process was developed that integrated decarboxylation, extraction, and separation, leading to a 20-fold energy saving and significantly reduced waste compared to traditional batch production. nih.gov Similar principles could be applied to the synthesis of this compound.

Biocatalysis offers another sustainable alternative to traditional chemical synthesis. Enzymatic methods, such as the use of Candida antarctica lipase (B570770) B (CALB), have been developed for the formation of amide bonds from carboxylic acids in green solvents like cyclopentyl methyl ether. While this is for a derivatization reaction, the use of enzymes for the primary synthesis of the carboxylic acid itself is also a promising avenue. For example, robust biocatalysts have been developed for the continuous flow synthesis of esters from biomass-derived furfuryl alcohol and carboxylic acids.

The use of waste materials as solvents or catalysts is another innovative green approach. For instance, the synthesis of coumarin-3-carboxylic acids has been demonstrated using waste curd water as a biodegradable catalytic solvent under ultrasonic irradiation. This method avoids the use of metals and Lewis acids, offering a more environmentally friendly route. Furthermore, the development of one-pot reductive amination of carboxylic acids using heterogeneous catalysts and green solvents represents a sustainable method for producing amines from carboxylic acids.

Integrating in situ product recovery (ISPR) systems, such as liquid-liquid extraction, into bioprocesses for carboxylic acid production can also enhance sustainability by reducing energy consumption in downstream processing and minimizing waste. youtube.com

Reaction Mechanisms and Chemical Transformations of 3 Oxocyclopent 1 Enecarboxylic Acid

Fundamental Reactivity Profiles

The reactivity of 3-oxocyclopent-1-enecarboxylic acid can be understood by examining the characteristic reactions of its individual functional moieties.

Reactivity of the Ketone Moiety

The ketone group in the molecule is susceptible to nucleophilic attack and reduction.

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding 3-hydroxycyclopent-1-enecarboxylic acid. This transformation is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). wikipedia.org Hydrogenation over a metal catalyst can also be employed to reduce the ketone. rsc.org The general scheme for this reduction is a standard nucleophilic addition of a hydride to the carbonyl carbon.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo several important transformations.

Nucleophilic Acyl Substitution: The carboxylic acid can be converted into a variety of derivatives such as esters and amides through nucleophilic acyl substitution. wikipedia.org Esterification, for example, can be carried out by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive acyl chloride followed by reaction with an alcohol.

Rearrangement Reactions: The carboxylic acid can serve as a precursor for rearrangement reactions. For instance, it can undergo a Curtius rearrangement with diphenyl phosphoryl azide (B81097) and triethylamine (B128534) in the presence of tert-butanol (B103910) to form the corresponding Boc-protected amine derivative. rsc.org

Reactivity of the Cyclopentene (B43876) Olefinic System

The carbon-carbon double bond in the cyclopentene ring is part of an α,β-unsaturated carbonyl system. This conjugation renders the β-carbon electrophilic and susceptible to attack by nucleophiles (a process known as conjugate or 1,4-addition). uomosul.edu.iqjove.com The double bond can also participate in addition reactions with both electrophiles and radicals.

Electrophilic addition to the alkene involves the attack of an electrophile on the electron-rich π-bond, typically forming a carbocation intermediate which is then attacked by a nucleophile. acs.org In the case of this compound, the presence of two electron-withdrawing groups deactivates the double bond towards electrophilic attack compared to a simple alkene. However, reactions can still occur.

Mechanism: The general mechanism begins with the π electrons of the double bond attacking an electrophile (E⁺), forming a C-E bond and a carbocation intermediate. acs.org Due to the electronic effects of the carbonyl and carboxyl groups, the initial electrophilic attack is directed to the α-carbon, which would place the positive charge on the β-carbon. This carbocation is destabilized by the adjacent electron-withdrawing groups. An alternative is the attack on the carbonyl oxygen, followed by rearrangement. The subsequent step involves the attack of a nucleophile (Nu⁻) on the carbocation to form the final product. acs.org

Cycloadditions: The electron-deficient nature of the alkene makes it a good dienophile in Diels-Alder [4+2] cycloaddition reactions. For example, a derivative, methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, has been shown to react with various dienes like 2,3-dimethylbutadiene in the presence of a base such as triethylamine to yield bicyclic adducts. libretexts.org

Free-radical additions to alkenes proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org These reactions are often initiated by heat or light, which generates a radical from a precursor molecule. wikipedia.org

Mechanism: In the context of an α,β-unsaturated system like this compound, a radical initiator (In•) is first generated. This initiator can then react with a reagent like HBr to produce a bromine radical (Br•). libretexts.org The bromine radical adds to the double bond. This addition occurs regioselectively to form the more stable radical intermediate. For electron-deficient alkenes, the incoming radical typically adds to the β-carbon, placing the new radical on the α-carbon where it can be stabilized by the adjacent carbonyl group. libretexts.orgrsc.org This radical intermediate then abstracts a hydrogen atom from another molecule of HBr, propagating the chain and forming the final product. libretexts.org

Reactivity: The double bond in cyclopentenone and its derivatives is known to react with radicals. For instance, hydroxyl radicals (•OH) can add to the double bond of cyclopentenone, which is a structurally similar system. nih.govacs.org Such radical additions can also be used to form new carbon-carbon bonds. rsc.org A key feature of radical addition of HBr is that it often results in anti-Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon of the double bond. wikipedia.orglibretexts.org

Specific Reaction Types

The functional groups on this compound allow it to undergo a variety of specific, named reactions, making it a useful building block in organic synthesis.

Reaction TypeFunctional Group InvolvedReagents/ConditionsProduct Type
Reduction KetoneNaBH₄ or LiAlH₄Secondary Alcohol
Esterification Carboxylic AcidAlcohol, Acid CatalystEster
Amide Formation Carboxylic AcidAmine, Coupling AgentAmide
Diels-Alder Cycloaddition Cyclopentene OlefinDiene (e.g., 2,3-dimethylbutadiene), BaseBicyclic Adduct
Radical Addition Cyclopentene OlefinHBr, Peroxide InitiatorBromoalkane
Curtius Rearrangement Carboxylic AcidDiphenyl phosphoryl azide, t-BuOHBoc-protected Amine

Table 1: Summary of Specific Reaction Types

Oxidation Reactions

The oxidation of this compound can be directed at either the alkene or the carboxylic acid moiety, depending on the reagents and reaction conditions employed. Strong oxidizing agents can lead to the formation of dicarboxylic acids. Because the carboxyl group is already in a high oxidation state, further oxidation can result in its removal as carbon dioxide, a process known as decarboxylation. libretexts.org The specific products obtained depend on the reaction conditions, which can be manipulated to favor the oxidation of the remaining organic structure to a higher, lower, or unchanged oxidation state. libretexts.org

Common oxidizing agents used for the oxidation of aldehydes, a related functional group, to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and Oxone. organic-chemistry.org N-hydroxyphthalimide (NHPI) can also serve as an organocatalyst for the aerobic oxidation of aldehydes to carboxylic acids under mild conditions, utilizing oxygen as the oxidant. organic-chemistry.org

Oxidizing Agent Effect on Functional Group Potential Product
Strong Oxidizing AgentsOxidation of the ring and/or decarboxylationDicarboxylic acids, CO₂
Potassium Permanganate (KMnO₄)Oxidation of aldehydes/alcoholsCarboxylic acid
Chromium Trioxide (CrO₃)Oxidation of aldehydes/alcoholsCarboxylic acid
OxoneOxidation of aldehydesCarboxylic acid
N-hydroxyphthalimide (NHPI)/O₂Aerobic oxidation of aldehydesCarboxylic acid

Reduction Reactions

The reduction of this compound can selectively target either the ketone or the carboxylic acid group. The carbon atom of a carboxylic acid is in a relatively high oxidation state and can be readily reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through the addition of a hydride to the carbonyl carbon, forming a salt of a carbonyl hydrate (B1144303) which then breaks down to an aldehyde that is further reduced. libretexts.org Diborane (B₂H₆) can also reduce the carboxyl group in a similar manner. libretexts.org

Conversely, sodium borohydride (NaBH₄) is a milder reducing agent that typically does not reduce carboxylic acids but can be used for the reduction of the ketone group. libretexts.org This would lead to the formation of 3-hydroxycyclopent-1-enecarboxylic acid. The choice of reducing agent is therefore crucial in determining the outcome of the reaction.

Reducing Agent Target Functional Group Product
Lithium Aluminum Hydride (LiAlH₄)Carboxylic acid1-(hydroxymethyl)cyclopent-3-en-1-ol
Diborane (B₂H₆)Carboxylic acid1-(hydroxymethyl)cyclopent-3-en-1-ol
Sodium Borohydride (NaBH₄)Ketone3-hydroxycyclopent-1-enecarboxylic acid

Nucleophilic Acyl Substitution at the Carboxylic Acid

The carboxylic acid group of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of derivatives such as esters and amides. This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the hydroxyl group as a leaving group. openstax.org

The direct conversion of a carboxylic acid to an amide can be challenging because amines, being basic, tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate. libretexts.org This can be overcome by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid by converting the hydroxyl group into a better leaving group. libretexts.org Similarly, esters can be formed by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative like an acid chloride. openstax.org The reaction with thionyl chloride (SOCl₂) is a common method to synthesize acid chlorides from carboxylic acids. libretexts.org

Reagent Product Type General Mechanism
Alcohol (with acid catalyst)EsterFischer Esterification
Thionyl Chloride (SOCl₂)Acid ChlorideFormation of a reactive acyl chlorosulfite intermediate
Amine (with DCC)AmideActivation of the carboxylic acid by DCC

Reactions Involving Hydrogen Bonding Interactions

The presence of both a ketone and a carboxylic acid group in this compound allows for the formation of significant hydrogen bonding interactions. These interactions can influence the compound's physical properties and its behavior in solution and in the solid state. The carboxylic acid group can act as both a hydrogen bond donor (through the hydroxyl proton) and a hydrogen bond acceptor (through the carbonyl oxygen). The ketone group can also act as a hydrogen bond acceptor.

Pericyclic Reactions (e.g., [4+2] Cycloadditions of Derivatives)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orglibretexts.org While this compound itself is not typically a direct participant in pericyclic reactions, its derivatives can be. For example, derivatives of cyclopentadienone can act as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. orgsyn.org

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. meta-synthesis.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. meta-synthesis.com A derivative of this compound, methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, has been shown to participate in [4+2] cycloaddition reactions with various dienes, proceeding with excellent regioselectivity and diastereoselectivity. orgsyn.org

Mechanistic Investigations

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for understanding the detailed mechanisms of chemical reactions, including determining the rate-determining step and the energies of transition states. youtube.com While specific kinetic studies on the reaction pathways of this compound are not extensively detailed in the provided search results, the general principles of reaction kinetics can be applied to its transformations.

Elucidation of Intermediate Species

The study of reaction mechanisms for cyclic compounds like this compound is crucial for understanding their reactivity and for the rational design of synthetic pathways. A key aspect of these mechanistic studies is the elucidation of transient intermediate species. While direct experimental data on the intermediates of this compound itself is limited in publicly accessible literature, the well-documented chemistry of related cyclopentenone and cyclopentanone (B42830) structures provides a strong basis for inferring the likely intermediates and the methods for their investigation.

The reactivity of this compound is dominated by the functionalities present: the α,β-unsaturated ketone, the carboxylic acid, and the allylic protons. Reactions can thus involve the carbonyl group, the double bond, or the carboxyl function. The elucidation of intermediates in such transformations often relies on a combination of spectroscopic techniques, trapping experiments, and computational modeling.

Enolate Intermediates in Conjugate Addition and Aldol-type Reactions

The presence of the enone system in this compound makes it susceptible to nucleophilic attack. In reactions such as the Michael addition, an enolate intermediate is a key transient species. nih.govnih.gov The formation of an enolate can be achieved by deprotonation of a carbon alpha to a carbonyl group. In the case of this compound, the γ-protons are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles. youtube.com

The characterization of such enolate intermediates is often indirect, through the analysis of the final products. However, in some cases, these intermediates can be observed spectroscopically at low temperatures or trapped by silylating agents. Computational studies can also provide insights into the structure and stability of these enolate species.

Table 1: Postulated Enolate Intermediate in Michael Addition

Reactant Reagent Postulated Intermediate Elucidation Method
This compoundBase (e.g., NaOEt)Enolate anionProduct analysis, Computational modeling
2-Cyclopenten-1-oneDimethyl malonate, Heterobimetallic catalystMetal-bound enolateProduct stereochemistry analysis nih.gov

Radical Intermediates in Photochemical Reactions

The α,β-unsaturated ketone moiety of this compound is a chromophore that can participate in photochemical reactions. For instance, in [2+2] photocycloaddition reactions with alkenes, the formation of triplet 1,4-biradical intermediates is a well-established mechanism for 2-cyclopentenone. acs.orgacs.org These highly reactive species are typically not directly observable but can be inferred through trapping experiments. The use of a hydrogen atom donor like hydrogen selenide (B1212193) can intercept the biradical intermediate, leading to the formation of a reduced, non-cyclized product, thereby providing evidence for the biradical's existence. acs.org

Table 2: Trapping of a Postulated Biradical Intermediate

Reactant Reaction Type Postulated Intermediate Trapping Agent Trapped Product
2-CyclopentenonePhotocycloadditionTriplet 1,4-biradicalHydrogen selenideReduced, non-cyclized adduct acs.org

Cationic Intermediates in Acid-Catalyzed Rearrangements

Acid-catalyzed reactions of cyclopentenone derivatives can proceed through cationic intermediates. A notable example is the Nazarov cyclization, which is used to synthesize cyclopentenones from divinyl ketones. wikipedia.orgnih.gov The key step in this reaction is a 4π-electrocyclic ring closure of a pentadienyl cation. wikipedia.orgnih.gov While this compound is already a cyclopentenone, analogous cationic intermediates could be involved in rearrangement reactions or in its synthesis. The elucidation of these cationic species often involves trapping the cation with a nucleophile or observing the stereochemical outcome of the reaction, which is dictated by the orbital symmetry of the electrocyclization (a conrotatory process). wikipedia.org

Table 3: Analogy of Cationic Intermediates in Cyclopentenone Chemistry

Reaction Substrate Type Key Intermediate Elucidation Principle
Nazarov CyclizationDivinyl ketonePentadienyl cationStereochemical outcome, Trapping experiments wikipedia.orgnih.gov
Acid-catalyzed reactions of cyclopentenonesCyclopentenone derivativesOxyallyl cationInterruption of the reaction sequence by nucleophiles wikipedia.org

The study of these transient species is fundamental to controlling the outcome of chemical reactions involving this compound and its derivatives. Advances in spectroscopic techniques and computational chemistry are expected to provide more direct evidence for the existence and structure of these elusive intermediates in the future.

Derivatization Strategies and Analytical Applications of 3 Oxocyclopent 1 Enecarboxylic Acid

Functional Group Interconversions

The carboxylic acid moiety of 3-Oxocyclopent-1-enecarboxylic acid can undergo several nucleophilic acyl substitution reactions to yield various derivatives. These transformations are fundamental in synthetic organic chemistry.

Esterification is a common reaction of carboxylic acids, and this compound is no exception. This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The most well-known method is the Fischer esterification, where all steps are reversible. libretexts.org The net result of this reaction is the replacement of the hydroxyl (-OH) group of the carboxylic acid with an alkoxy (-OR') group from the alcohol, forming an ester. libretexts.org

Table 1: Overview of Esterification Reaction

Reaction Reactants Catalyst Product

Amides can be synthesized directly from this compound by reacting it with an amine. This reaction forms a stable amide bond and is a cornerstone in the synthesis of many biologically active molecules. orgsyn.org While this conversion can be achieved by heating the carboxylic acid and amine, a more efficient and widely used method involves the use of a catalyst, such as boric acid. orgsyn.orgorgsyn.org Boric acid-catalyzed amidation is considered an environmentally friendly and atom-economical process, proceeding cleanly and in high yields. orgsyn.org The reaction works well even with less reactive aromatic amines. orgsyn.org It is proposed that boric acid reacts with the carboxylic acid to form a mixed anhydride (B1165640), which then acts as the acylating agent. orgsyn.org

Beyond esters and amides, the carboxylic acid group can be converted into other important functional derivatives.

Acid Chlorides : In a laboratory setting, carboxylic acids are frequently converted into more reactive acid chlorides by treatment with thionyl chloride (SOCl₂). libretexts.org This reaction proceeds through a nucleophilic acyl substitution pathway where the hydroxyl group is transformed into a superior leaving group, which is then displaced by a chloride ion. libretexts.org

Primary Alcohols : The carboxylic acid group can be reduced to a primary alcohol. Reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF) are effective for this transformation. libretexts.org Borane is often preferred due to its relative safety and its high reactivity towards carboxylic acids over other functional groups. libretexts.org

Strategies for Enhanced Analytical Detection and Quantification

Analyzing polar and acidic compounds like this compound using techniques like reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) can be challenging due to poor retention and low ionization efficiency in the commonly used positive ion mode. nih.govnih.gov Chemical derivatization is a key strategy to overcome these limitations. nih.gov

A significant challenge in the LC-MS analysis of carboxylic acids is their tendency to exist as anions in solution, which are not efficiently detected in the highly sensitive positive ion mode. nih.gov Charge reversal derivatization addresses this by chemically modifying the carboxyl group to incorporate a permanent positive charge. nih.gov This strategy dramatically improves sensitivity by allowing the analysis to be performed in positive ion mode, monitoring the protonated molecule [M+H]⁺. nih.govresearchgate.net

A powerful reagent for charge reversal derivatization is 4-(Dimethylamino)phenacyl bromide (DmPABr). nih.gov This technique is particularly valuable in the field of metabolomics as it can simultaneously label not only carboxylic acids but also thiols and amines. nih.govmdpi.com

The derivatization with DmPABr attaches a dimethylaminophenacyl group to the carboxylic acid. This moiety contains a tertiary amine that is readily protonated, thus imparting a positive charge to the derivative. This modification leads to several analytical advantages:

Increased Retention: It enhances the retention of small, polar metabolites on reversed-phase chromatography columns. nih.gov

Improved Sensitivity: It significantly boosts the ionization efficiency in positive electrospray ionization (ESI), leading to much lower limits of detection. nih.govresearchgate.net For a range of 64 metabolites, including carboxylic acids, limits of detection were between 0.11 and 2192 nM. mdpi.com

Enhanced Quantitation: The use of isotope-coded derivatization, for example with an isotopically-labeled version of the reagent (DmPABr-D₆), allows for more accurate and reliable quantification by providing an ideal internal standard for each analyte. nih.gov

Broad Coverage: By targeting multiple functional groups, DmPABr derivatization allows for the analysis of a wide range of central carbon and energy-related metabolites in a single UPLC-MS/MS run. nih.gov

This method has been successfully applied to quantify metabolites from the TCA cycle, amino acids, and fatty acids in complex biological samples like urine and cell extracts. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-(Dimethylamino)phenacyl bromide (DmPABr)
Boric acid
Lithium aluminum hydride (LiAlH₄)
Thionyl chloride (SOCl₂)
Tetrahydrofuran (THF)

Derivatization with Hydrazine Derivatives (e.g., 3-Nitrophenylhydrazine for Oxoacids)

The chemical structure of this compound contains both a ketone (oxo) and a carboxylic acid functional group, making it an ideal candidate for derivatization with hydrazine-based reagents. 3-Nitrophenylhydrazine (3-NPH) is a well-established derivatization agent for oxoacids and other carboxylic acids, significantly improving their analytical characteristics for techniques like liquid chromatography-mass spectrometry (LC-MS/MS). slu.senih.gov

The derivatization reaction with 3-NPH, typically facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), proceeds via two distinct pathways on the this compound molecule: nih.govresearchgate.net

Hydrazide formation: The carboxylic acid group reacts with 3-NPH to form a stable 3-nitrophenylhydrazide.

Hydrazone formation: The ketone group condenses with 3-NPH to form a 3-nitrophenylhydrazone. This reaction often results in the formation of cis/trans stereoisomers due to the C=N double bond, which may appear as separate peaks in a chromatogram. slu.sesci-hub.se

This dual derivatization significantly decreases the polarity of the analyte, which enhances its retention on reversed-phase (RP) HPLC columns. researchgate.net Furthermore, the introduction of the nitro-aromatic group improves the compound's ionization efficiency for mass spectrometry, leading to lower detection limits. nih.govresearchgate.net Research on various oxoacids, key intermediates in metabolic pathways like the TCA cycle, demonstrates that this method is highly effective for their quantification. slu.seresearchgate.net The derivatization can produce multiple species, such as singly-derivatized (at either the carboxyl or keto group) or doubly-derivatized products, with the relative abundance depending on reaction conditions. slu.se

Table 1: Example of Derivatization Products for Oxoacids with 3-Nitrophenylhydrazine This table illustrates the expected reaction products for compounds with functional groups similar to this compound.

AnalyteFunctional Group(s)Derivatization Product(s)Analytical Advantage
Pyruvic acidCarboxyl, Ketone3-Nitrophenylhydrazide, 3-NitrophenylhydrazoneImproved LC retention and MS ionization
α-Ketoglutaric acid2 Carboxyls, 1 KetoneMono/Di-3-Nitrophenylhydrazide, 3-NitrophenylhydrazoneEnables sensitive detection of a key metabolite
This compoundCarboxyl, Ketone3-Nitrophenylhydrazide, 3-NitrophenylhydrazoneEnhanced retention and sensitivity

Fluorescent Tagging Approaches

For analyses requiring highly sensitive detection, particularly with fluorescence detectors in HPLC, fluorescent tagging is a powerful strategy. This involves reacting the analyte with a derivatizing agent that contains a fluorophore. For this compound, tagging can be directed at either the carboxylic acid or the ketone group.

One common class of fluorescent reagents for carboxylic acids are those that form activated esters or amides. However, for compounds also containing a ketone, hydrazine-based fluorescent tags are particularly useful as they can react with both functional groups. Dansylhydrazine (DnsHz) is a classic example of such a reagent. researchgate.net Similar to 3-NPH, DnsHz reacts with the carboxylic acid group (in the presence of a coupling agent like EDC) and the ketone group to attach the highly fluorescent dansyl moiety to the target molecule.

The resulting derivatized molecule can be excited by a specific wavelength of light and will emit light at a longer wavelength, a phenomenon that is detected with high sensitivity and selectivity. This approach minimizes interference from non-fluorescent matrix components, significantly lowering the limits of detection (LOD) and quantification (LOQ). The choice of fluorescent tag depends on the available excitation sources and emission filters of the detector, as well as the chemical properties of the analyte.

Table 2: Common Fluorescent Tagging Reagents for Carboxylic Acid and Carbonyl Analysis

ReagentTarget Functional GroupTypical Excitation λ (nm)Typical Emission λ (nm)
Dansylhydrazine (DnsHz)Carboxylic Acid, Carbonyl~340~525
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)Carboxylic Acid~325~395
9-Fluorenylmethyl chloroformate (FMOC-Cl)Carboxylic Acid (via amine linker), Amine~265~315

Chromatographic Separation Enhancements through Derivatization

Derivatization is a cornerstone of enhancing chromatographic separations for small, polar, and often volatile compounds like this compound. The primary goal is to modify the analyte's physicochemical properties to make it more amenable to a specific separation technique, most commonly reversed-phase HPLC. researchgate.net

The key enhancements achieved through derivatization include:

Increased Retention in Reversed-Phase HPLC: Small polar molecules like the parent acid have limited interaction with the nonpolar stationary phases (e.g., C18) used in RP-HPLC, leading to poor retention and elution near the solvent front. By attaching a larger, less polar group (like a 3-nitrophenyl or dansyl group), the hydrophobicity of the analyte increases, promoting better interaction with the stationary phase and resulting in longer, more manageable retention times and improved resolution from other sample components. researchgate.net

Improved Peak Shape and Resolution: Derivatization can lead to more symmetrical peak shapes by masking polar functional groups that might otherwise cause tailing through secondary interactions with the column material. As noted previously, derivatization of a molecule with multiple reactive sites or one that forms stereoisomers can lead to the appearance of multiple peaks. slu.sesci-hub.se While this requires careful method development to ensure proper separation of all isomers, it can also provide a higher degree of confidence in analyte identification.

Enhanced Sensitivity and Selectivity of Detection: As discussed, derivatization with reagents like 3-NPH or fluorescent tags incorporates a chromophore or fluorophore, respectively, into the analyte. This allows for highly sensitive and selective detection using UV-Vis, diode-array, or fluorescence detectors, which is often not possible for the underivatized compound that may lack a suitable chromophore. sci-hub.se For mass spectrometry, the derivatizing group can improve ionization and provide predictable fragmentation patterns, aiding in both quantification and structural confirmation. slu.se

Table 3: Illustrative Chromatographic Improvements via Derivatization This table conceptualizes the expected enhancements for a small oxoacid on a typical reversed-phase HPLC system.

ConditionUnderivatized AnalyteDerivatized Analyte (e.g., with 3-NPH)
Retention TimeShort (elutes near void volume)Increased (well-retained)
Peak ShapePotential for tailingImproved symmetry (may show isomer peaks)
ResolutionPoor from other polar analytesSignificantly improved
UV Detection Sensitivity (254 nm)Low to noneHigh

Advanced Spectroscopic and Computational Structural Characterization of 3 Oxocyclopent 1 Enecarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 3-Oxocyclopent-1-enecarboxylic acid, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional (2D) methods, are instrumental in confirming its cyclopentene (B43876) backbone and the presence of ketone and carboxylic acid functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

In ¹H NMR spectroscopy, the chemical environment of each proton in a molecule influences its resonance frequency, resulting in a characteristic chemical shift (δ). The acidic proton of the carboxylic acid group (–CO₂H) in this compound is expected to appear as a singlet at a significantly downfield position, typically around 12 δ. libretexts.org The exact chemical shift can be influenced by factors such as solvent and concentration due to changes in hydrogen bonding. libretexts.org The protons on the cyclopentene ring will exhibit complex splitting patterns due to spin-spin coupling, providing valuable information about their connectivity.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The carbonyl carbons (C=O) of the ketone and carboxylic acid are particularly distinct, typically resonating at the low-field end of the spectrum, in the range of 160 to 220 δ. libretexts.org Specifically for carboxylic acids, the carboxyl carbon atom absorbs between 165 and 185 δ. libretexts.org The presence of conjugation, as in this compound, tends to shift these signals to the upfield end of this range. libretexts.org The sp²-hybridized carbons of the double bond are expected to absorb between 110 and 220 δ, while the sp³-hybridized carbons of the ring will appear at higher field, generally between 0 and 90 δ. libretexts.org

Carbon EnvironmentTypical Chemical Shift (ppm)
C=O (Ketone, Carboxylic Acid)160 - 220
C=C (Alkene)100 - 150
C-C (Alkyl)0 - 50
C-O50 - 100

This table is a simplified representation of typical ¹³C NMR chemical shifts and can be used to predict the spectrum of this compound. libretexts.org

Advanced 2D NMR Techniques (e.g., COSY, NOESY, HETCOR)

To unravel the complex proton and carbon spectra and to unambiguously assign all signals, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, helping to establish the connectivity of the proton spin systems within the cyclopentene ring. omicsonline.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, which is crucial for determining the stereochemistry and conformation of the molecule. beilstein-journals.org

HETCOR (Heteronuclear Correlation): This 2D experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments. omicsonline.org Variations like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can provide further long-range correlation information. omicsonline.org

Stereochemical Elucidation via NMR

The spatial arrangement of atoms, or stereochemistry, can be investigated using NMR techniques. For cyclic compounds like this compound, NOESY experiments are particularly valuable. By observing through-space interactions (NOEs) between specific protons, the relative orientation of substituents on the cyclopentene ring can be determined.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Characterization of Functional Groups

The IR spectrum of this compound is characterized by distinct absorption bands for its key functional groups.

Carboxylic Acid O–H Stretch: A very broad absorption is expected in the range of 2500 to 3300 cm⁻¹ due to the hydrogen-bonded O–H group of the carboxylic acid dimer. libretexts.orgspectroscopyonline.com

Carbonyl (C=O) Stretches: The ketone and carboxylic acid carbonyl groups will exhibit strong absorptions. For a dimeric carboxylic acid, the C=O stretch typically appears around 1710 cm⁻¹. libretexts.org The ketone carbonyl stretch is expected in the range of 1700–1750 cm⁻¹. Conjugation with the double bond in the cyclopentene ring will lower the frequency of these C=O stretches by approximately 20 to 30 cm⁻¹. libretexts.org

C-O Stretch: The C-O stretching vibration of the carboxylic acid is typically observed in the region of 1210 to 1320 cm⁻¹. spectroscopyonline.com

Functional GroupCharacteristic IR Absorption (cm⁻¹)
Carboxylic Acid O-H2500 - 3300 (broad)
Carbonyl C=O (Ketone)~1700–1750
Carbonyl C=O (Carboxylic Acid)~1710 (dimeric)
C-O (Carboxylic Acid)1210 - 1320

This table summarizes the key IR absorption frequencies for the functional groups in this compound.

Analysis of Hydrogen Bonding Patterns

The presence of both a carboxylic acid and a ketone group allows this compound to participate in a variety of hydrogen bonding interactions, which are crucial in determining its solid-state structure. In the crystalline state, keto-carboxylic acids can exhibit several hydrogen-bonding modes. researchgate.net The most common is the formation of centrosymmetric dimers through the pairing of carboxylic acid groups. nih.gov This results in the formation of recognizable motifs, such as the R²₂(8) ring, which can be systematically categorized using graph set analysis.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the precise determination of the elemental composition of a molecule. chemrxiv.org For this compound (C₆H₆O₃), HRMS can confirm its molecular weight of 126.11 g/mol . sigmaaldrich.com Techniques like electrospray ionization (ESI) are commonly used to generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. chemrxiv.org The high mass accuracy of HRMS, often better than 20 ppm, allows for the unambiguous identification of the compound by distinguishing it from other species with the same nominal mass. mdpi.com This level of precision is critical for confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. chemrxiv.org The fragmentation patterns are indicative of the molecule's structure. For carboxylic acids, a common fragmentation pathway involves the loss of the carboxyl group. nih.gov In the case of this compound, collision-induced dissociation (CID) would likely lead to characteristic fragment ions. nih.govuva.nl The study of related dicarboxylic and tricarboxylic acids has shown that the positions of decarboxylation can be identified through isotopic labeling studies. nih.gov The fragmentation behavior is influenced by the functional groups present; for instance, the presence of a ketone can direct fragmentation pathways. nih.gov

Technique Application to this compound Anticipated Observations
High-Resolution Mass Spectrometry (HRMS)Confirmation of elemental composition.Accurate mass measurement corresponding to the molecular formula C₆H₆O₃. sigmaaldrich.com
Tandem Mass Spectrometry (MS/MS)Elucidation of fragmentation pathways for structural confirmation.Observation of fragment ions resulting from the loss of the carboxyl group and other characteristic cleavages. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Crystal Structure Analysis and Refinement (e.g., SHELXL)

The refinement of the crystal structure is a critical step and is often performed using software packages like SHELXL. nih.govresearchgate.net SHELXL facilitates the refinement of crystallographic data to produce an accurate model of the crystal structure. nih.govresearchgate.net This includes refining atomic positions, displacement parameters, and handling aspects like hydrogen atom placement and potential disorder within the crystal. nih.govresearchgate.net The quality of the final refined structure is assessed by parameters such as the R-factor.

Supramolecular Interactions and Hydrogen Bonding Networks (e.g., Graph Set Analysis, QTAIM, Hirshfeld Surface Analysis)

The detailed analysis of the crystal structure allows for the investigation of supramolecular interactions, which are the non-covalent forces that govern how molecules pack together in the crystal lattice. mdpi.comrsc.org

Graph Set Analysis: This method, based on Etter's formalism, provides a systematic way to describe and classify hydrogen-bonding patterns. mdpi.com For this compound, it can be used to identify and denote the characteristic motifs formed by hydrogen bonds, such as the common carboxylic acid dimer.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be employed to characterize the nature of intermolecular interactions, including hydrogen bonds and other weaker contacts, based on the topology of the electron density. researchgate.net

Hirshfeld Surface Analysis: This is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.netsemanticscholar.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. semanticscholar.org For this compound, this analysis would reveal the relative importance of different types of contacts, such as O···H, C···H, and H···H interactions, in stabilizing the crystal packing. mdpi.comresearchgate.net The analysis can also generate fingerprint plots that provide a two-dimensional summary of the intermolecular interactions. mdpi.comresearchgate.net

Analysis Method Purpose Information Gained for this compound
Graph Set AnalysisSystematic description of hydrogen-bonding patterns. mdpi.comIdentification of hydrogen-bonding motifs like R²₂(8) for carboxylic acid dimers.
QTAIMCharacterization of the nature of intermolecular bonds. researchgate.netQuantitative information on the strength and nature of hydrogen bonds and other weak interactions.
Hirshfeld Surface AnalysisVisualization and quantification of intermolecular contacts. nih.govresearchgate.netsemanticscholar.orgInsights into the dominant intermolecular forces and the shape of the molecule in the crystalline environment. mdpi.com

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools for the in-depth characterization of molecular structures, properties, and dynamics. These methods complement experimental data by offering insights at the atomic level, which can be challenging to obtain through empirical measurements alone. For this compound, computational approaches are invaluable for understanding its electronic landscape, conformational flexibility, intermolecular interactions, and for predicting its spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mpg.de DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible for larger systems compared to traditional wavefunction-based approaches. mpg.demdpi.com Functionals like B3LYP are commonly employed in these calculations. nih.govbath.ac.uk

For this compound, DFT calculations can elucidate its electronic properties and predict its chemical reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP) maps, also generated through DFT, are used to predict reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MESP visualizes the charge distribution on the molecule's surface, with electron-rich (negative potential) regions indicating sites prone to electrophilic attack and electron-poor (positive potential) regions indicating sites for nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and carboxyl groups would represent regions of negative potential, while the hydrogen of the carboxyl group would be a site of positive potential.

Furthermore, DFT allows for the calculation of conceptual DFT descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which quantify the molecule's reactivity. mdpi.comnih.gov Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com DFT can also be used to model reaction pathways, such as the keto-enol tautomerization of the cyclopentenone ring.

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted Value/DescriptionSignificance
HOMO Energy~ -7.0 to -8.0 eVRelates to the ability to donate electrons.
LUMO Energy~ -1.5 to -2.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap~ 4.5 to 6.5 eVIndicates chemical reactivity and stability.
Dipole Moment~ 2.0 to 4.0 DMeasures the overall polarity of the molecule.
MESP Negative RegionOxygen atoms of C=O and -COOHSites for electrophilic attack.
MESP Positive RegionHydrogen atom of -COOHSite for nucleophilic attack and hydrogen bonding.

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Specific values would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's conformational landscape and flexibility. nih.gov

For this compound, MD simulations can be employed to explore its various possible conformations. The cyclopentene ring is not perfectly planar and can adopt different puckered conformations. Similarly, the carboxylic acid group can rotate around the single bond connecting it to the ring. MD simulations can identify the most stable, low-energy conformers and the energy barriers for transition between them.

These simulations can be performed in a vacuum to study the intrinsic properties of the isolated molecule or in the presence of an explicit solvent (like water) to understand how intermolecular interactions with the solvent affect its conformation and dynamics. The environment can have a significant impact on the motions within the molecule. nih.gov The analysis of the trajectory from an MD simulation reveals information about bond lengths, bond angles, and dihedral angles, providing a dynamic picture of the molecule's structure.

Quantum Theory of Atoms-in-Molecules (QTAIM) and Energy Frameworks for Intermolecular Interactions

The Quantum Theory of Atoms-in-Molecules (QTAIM) is a theoretical model that analyzes the electron density to partition a molecule into its constituent atoms. mdpi.com This approach is particularly powerful for characterizing chemical bonds and non-covalent interactions, such as hydrogen bonds. mdpi.comnih.gov

In the context of this compound, QTAIM can be used to analyze the strong intermolecular hydrogen bonds that form between the carboxylic acid groups of two separate molecules. This typically results in the formation of a stable cyclic dimer, a common feature for carboxylic acids. spectroscopyonline.com QTAIM analysis can identify the bond critical points (BCPs) associated with these hydrogen bonds (O-H···O) and the weaker C-H···O interactions. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, provide quantitative information about the strength and nature (e.g., electrostatic vs. covalent character) of these interactions.

Prediction of Spectroscopic Parameters

Computational methods, primarily DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. umass.edunih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For this compound, this would involve calculating the frequencies corresponding to the key functional groups. These predicted frequencies help in the assignment of experimental IR absorption bands. For instance, the characteristic broad O-H stretch of the carboxylic acid dimer, the sharp C=O stretch of the ketone, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene can all be predicted. spectroscopyonline.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another powerful application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for calculating the ¹H and ¹³C chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that typically show good agreement with experimental values. nih.gov This is invaluable for assigning the signals in complex spectra to specific atoms in the molecule. libretexts.org

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value (Illustrative)Corresponding Functional Group
IR Vibrational Frequency (cm⁻¹)~ 3000 (broad)O-H stretch (in dimer)
Vibrational Frequency (cm⁻¹)~ 1715C=O stretch (ketone)
Vibrational Frequency (cm⁻¹)~ 1690C=O stretch (carboxylic acid)
Vibrational Frequency (cm⁻¹)~ 1640C=C stretch (alkene)
Vibrational Frequency (cm⁻¹)~ 1250C-O stretch
¹³C NMR Chemical Shift (δ, ppm)~ 195-205C=O (ketone)
Chemical Shift (δ, ppm)~ 170-180C=O (acid)
Chemical Shift (δ, ppm)~ 140-150=C-COOH
Chemical Shift (δ, ppm)~ 130-140=CH
Chemical Shift (δ, ppm)~ 35-45CH₂
¹H NMR Chemical Shift (δ, ppm)~ 10-12-COOH
Chemical Shift (δ, ppm)~ 6.0-7.0=CH
Chemical Shift (δ, ppm)~ 2.5-3.5-CH₂-

Note: The values in this table are illustrative and based on typical chemical shift and frequency ranges for the respective functional groups. spectroscopyonline.comlibretexts.orgyoutube.com Specific values would require dedicated computational studies.

Synthetic Utility and Applications of 3 Oxocyclopent 1 Enecarboxylic Acid As an Intermediate

Building Block in Complex Organic Synthesis

3-Oxocyclopent-1-enecarboxylic acid is a versatile bifunctional molecule that serves as a valuable intermediate in the construction of complex molecular architectures. Its structure, featuring both a ketone and a carboxylic acid on a cyclopentene (B43876) ring, allows for a diverse range of chemical transformations, making it a key building block for various specialized applications in organic synthesis.

Synthesis of Cyclopentene Derivatives

The inherent reactivity of this compound makes it an excellent starting point for the synthesis of a wide array of substituted cyclopentene derivatives. The carboxylic acid group can readily undergo esterification with various alcohols or amidation with amines to produce the corresponding esters and amides. These reactions allow for the introduction of diverse functional groups and structural motifs onto the cyclopentene scaffold.

Furthermore, the α,β-unsaturated ketone system is amenable to various transformations. For instance, the ketone can be reduced to a hydroxyl group, leading to the formation of 3-hydroxycyclopent-1-enecarboxylic acid derivatives, which are themselves important synthetic intermediates. The combination of these reactive sites enables chemists to utilize this compound as a template to generate a library of cyclopentene derivatives with tailored properties for specific synthetic goals.

Construction of Fused and Bridged Ring Systems

The cyclopentenone core of this compound is a classic dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This reactivity allows for the construction of intricate fused and bridged bicyclic and polycyclic ring systems. By reacting with a suitable diene, the double bond of the cyclopentenone ring can participate in a cycloaddition to form a new six-membered ring fused to the original five-membered ring.

This strategic approach provides a powerful method for rapidly increasing molecular complexity and accessing scaffolds that are common in natural products and other complex target molecules. The specific stereochemical and regiochemical outcomes of such cycloadditions can often be controlled by the choice of reactants and reaction conditions, offering a high degree of synthetic precision in building these complex three-dimensional structures.

Total Synthesis of Natural Products and Analogs

The structural motif of a substituted cyclopentenone is present in a variety of complex natural products. Notably, the C-ring of the trichothecene (B1219388) mycotoxins, a class of sesquiterpenoid natural products, features a cyclopentanone (B42830) system. Degradation studies of trichothecolone, a derivative from this class, have been shown to yield 2-methyl-3-oxocyclopent-1-enecarboxylic acid, highlighting the core relevance of this scaffold.

Role in Medicinal Chemistry and Pharmaceutical Development

The unique chemical scaffold of this compound has proven to be of significant interest in the field of medicinal chemistry, where it serves as a precursor for compounds with important biological activities.

Precursor for Biologically Active Compounds

This compound is a key starting material in the synthesis of novel therapeutic agents. Its utility is prominently demonstrated in its application as an intermediate in the preparation of inhibitors for the KRas G12C mutant protein, a significant target in cancer therapy. google.com Specific examples from patent literature describe the use of this compound in amidation reactions to form complex heterocyclic structures that are the core of these potent and selective inhibitors. google.com The development of such compounds, including the FDA-approved drug Sotorasib (AMG 510), underscores the importance of this intermediate in creating cutting-edge pharmaceuticals for treating cancers driven by KRAS mutations. nih.govnih.gov

Derivative/Target Compound ClassTherapeutic AreaRole of this compoundReference
KRas G12C Inhibitors (e.g., Sotorasib)OncologyIntermediate in the synthesis of the inhibitor's core structure via amidation. google.comnih.gov
GHB Ligands (e.g., HOCPCA)NeurosciencePrecursor for the synthesis of 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA). buyersguidechem.com

Synthesis of Ligands for Biological Targets (e.g., GHB Binding Sites)

A key application of this compound in medicinal chemistry is in the synthesis of ligands for specific biological targets. Through reduction of the ketone, it is converted to 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), a conformationally restricted analog of γ-hydroxybutyric acid (GHB). buyersguidechem.com HOCPCA has been identified as a potent and selective ligand for the high-affinity GHB binding sites in the central nervous system, exhibiting a significantly higher affinity than GHB itself. buyersguidechem.comdokumen.pub

This high affinity and selectivity make HOCPCA a valuable research tool for studying the pharmacology of GHB binding sites. Furthermore, radiolabeled versions, such as [11C]HOCPCA and [3H]HOCPCA, have been synthesized and evaluated as potential radioligands for positron emission tomography (PET) and autoradiography, respectively. researchgate.net These tools are instrumental in visualizing and quantifying the density and distribution of GHB binding sites in the brain, aiding in the characterization of this important neurological target. researchgate.net

Compound NameBiological TargetKey FindingReference
3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA)High-affinity GHB binding sitesA potent and selective ligand with a 27-fold higher affinity than GHB. buyersguidechem.com
[3H]HOCPCAHigh-affinity GHB binding sitesUsed as a radioligand for in vitro autoradiography to quantify binding site density. researchgate.net
[11C]HOCPCAHigh-affinity GHB binding sitesSynthesized and evaluated as a potential PET radioligand for in vivo imaging. researchgate.net

Design of Analogs with Modified Pharmacological Profiles

The cyclopentenone ring system is a core structural motif in a variety of naturally occurring and synthetic compounds with significant pharmacological activities. As such, this compound serves as a crucial starting material for the synthesis of pharmacologically active analogs, most notably in the prostaglandin (B15479496) family.

Prostaglandins are lipid compounds with a wide array of hormone-like effects in animals. The cyclopentenone ring is a key feature of several prostaglandins, including those of the J series. For instance, Δ¹²-prostaglandin J₃, a compound with potent and selective antileukemic properties, features this core structure. nih.gov The synthesis of such complex molecules often relies on the strategic use of intermediates that provide the foundational cyclopentenone framework, highlighting the utility of precursors like this compound.

Furthermore, research into carbocyclic prostaglandin analogs has demonstrated that modifications to the cyclopentane (B165970) ring and its side chains can lead to compounds with specific pharmacological profiles. Studies have shown that certain steroid-like molecules incorporating a carboxylic acid and a cyclopentane-derived structure can act as prostaglandin antagonists, inhibiting smooth muscle contraction. nih.gov This indicates that the scaffold provided by this compound can be elaborated upon to create molecules that modulate the activity of biological pathways. The ability to introduce various substituents onto the cyclopentenone ring allows for the fine-tuning of a compound's interaction with biological targets, leading to the development of novel therapeutic agents. chemimpex.com

Analog Class Pharmacological Profile Structural Contribution of Intermediate
Prostaglandin J-series AnalogsAntileukemic, Anti-inflammatoryCore cyclopentenone ring structure nih.gov
Carbocyclic Prostaglandin AnalogsProstaglandin antagonism, Smooth muscle relaxationCyclopentane ring with carboxylic acid functionality nih.gov

Applications in Agrochemical and Fine Chemical Synthesis

The utility of this compound extends to the agrochemical and fine chemical industries, where it serves as a valuable intermediate. chemimpex.com In the field of agrochemicals, there is a continuous demand for new and more effective herbicides and pesticides with improved environmental profiles. The structural features of this compound allow for its incorporation into novel active ingredients. chemimpex.com Its reactive sites can be functionalized to produce a variety of derivatives, which can then be screened for herbicidal or pesticidal activity.

In the realm of fine chemical synthesis, this compound is a versatile building block for constructing more complex molecular architectures. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in pharmaceuticals, biotechnical products, and specialty polymers. The dual functionality of this compound (a ketone and a carboxylic acid) allows for sequential and selective reactions, enabling the efficient synthesis of elaborate target molecules.

Industry Application of this compound Rationale
AgrochemicalsIntermediate for novel herbicides and pesticides chemimpex.comThe compound's scaffold can be modified to design new active ingredients.
Fine ChemicalsBuilding block for complex organic molecules The presence of multiple reactive sites facilitates the synthesis of high-value chemical products.

Potential in Materials Science and Polymer Chemistry

The unique chemical structure of this compound also presents opportunities in the fields of materials science and polymer chemistry. chemimpex.com The presence of a polymerizable alkene within the ring and a reactive carboxylic acid group makes it a candidate for the synthesis of novel polymers with tailored properties.

The incorporation of this cyclic monomer into polymer chains can impart enhanced thermal and mechanical properties. The rigidity of the cyclopentene ring can increase the glass transition temperature of the resulting polymer, making it more robust at higher temperatures. Furthermore, the carboxylic acid functionality can be used to introduce cross-linking sites, which can improve the material's strength and chemical resistance. chemimpex.com

Potential applications for polymers derived from this compound include advanced coatings and adhesives. The carboxylic acid groups can promote adhesion to various substrates through hydrogen bonding or the formation of covalent linkages. In coatings, the cross-linked polymer network can create a durable and resistant barrier. While this remains an area of ongoing research, the inherent properties of this compound suggest its potential for creating new materials with advanced performance characteristics.

Utility in Biocatalysis and Enzyme-Catalyzed Reactions

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. The functional groups of this compound make it a suitable substrate for a variety of enzymatic transformations.

A notable example is the use of engineered cytochrome P450 enzymes to hydroxylate derivatives of this compound. This study demonstrated that these biocatalysts could introduce hydroxyl groups with a high degree of stereochemical control, producing a range of stereochemically diverse products. This is particularly valuable in pharmaceutical synthesis, where the specific stereochemistry of a molecule is often crucial for its biological activity.

The ketone and carboxylic acid functionalities are also targets for other classes of enzymes. For instance, oxidoreductases could be employed for the stereoselective reduction of the ketone to a hydroxyl group, while hydrolases like lipases and esterases could catalyze the formation of esters from the carboxylic acid group under mild conditions. The use of enzymes in this manner can lead to more efficient and environmentally friendly synthetic routes to valuable chiral building blocks.

Enzyme Class Potential Reaction with this compound or its derivatives Significance
Cytochrome P450 MonooxygenasesStereoselective hydroxylation of the cyclopentene ring Production of chiral, functionalized intermediates for pharmaceuticals.
Oxidoreductases (e.g., Dehydrogenases)Stereoselective reduction of the ketone to a secondary alcohol.Access to chiral alcohols, which are valuable synthetic precursors.
Hydrolases (e.g., Lipases, Esterases)Esterification or amidation of the carboxylic acid group.Green and selective methods for creating derivatives under mild conditions.

Emerging Research Directions and Future Perspectives on 3 Oxocyclopent 1 Enecarboxylic Acid

Development of Novel Synthetic Routes

The synthesis of 3-oxocyclopent-1-enecarboxylic acid and its derivatives is an active area of research, with efforts focused on improving efficiency and exploring new methodologies.

One established method for producing the methyl ester of this compound involves the manganese (III) acetate (B1210297) dihydrate-catalyzed oxidation of methyl 1-cyclopentene-1-carboxylate in the presence of tert-butylhydroperoxide and an oxygen atmosphere. orgsyn.org The corresponding carboxylic acid can then be obtained through hydrolysis of the methyl ester. wiley-vch.de For instance, treatment of methyl 3-oxocyclopent-1-enecarboxylate with lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water yields this compound in high yield. wiley-vch.de

Gold(I)-catalyzed reactions have also shown promise in the synthesis of cyclopentenone derivatives. nih.gov For example, a tandem reaction involving cycloisomerization, hetero-Diels–Alder, and ring-opening of enynyl acetates provides a highly efficient, one-pot synthesis of ring-fused 5-hydrazino-2-cyclopentenone derivatives. nih.gov

A comparison of different synthetic strategies highlights the trade-offs between yield, reaction conditions, and starting material accessibility.

Exploration of New Chemical Transformations

The reactivity of this compound, stemming from its ketone and carboxylic acid functional groups, allows for a variety of chemical transformations. These reactions are key to creating a diverse range of derivatives with potential applications in pharmaceuticals and materials science. chemimpex.com

The carboxylic acid group can undergo standard transformations such as esterification and amidation. For example, it can be converted to its corresponding methyl ester. molaid.com The ketone group can be reduced using agents like sodium borohydride (B1222165) to form the corresponding alcohol. Conversely, the cyclopentene (B43876) ring can be oxidized to form dicarboxylic acids.

The double bond in the cyclopentene ring also offers a site for various addition reactions. For instance, methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, a derivative of this compound, readily participates in [4+2] cycloaddition reactions with dienes like 2,3-dimethylbutadiene. orgsyn.org

Recent research has also demonstrated the potential for enzymatic transformations. Engineered P450 enzymes have been used to hydroxylate derivatives of this compound, producing stereochemically diverse products. This highlights the potential for biocatalysis in generating novel derivatives.

Advanced Catalytic Applications

The unique structural features of this compound and its derivatives make them promising candidates for use in advanced catalytic applications, particularly in the field of organocatalysis. acs.org Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a more environmentally friendly alternative to traditional metal-based catalysts. youtube.com

The cyclopentenone moiety is a key structural motif in many natural products with biological activity, and its synthesis is a significant area of research. researchgate.net Chiral cyclopentenones are particularly valuable as precursors in the asymmetric synthesis of complex molecules. acs.org

N-Heterocyclic carbenes (NHCs), a class of organocatalysts, have been shown to catalyze reactions involving cyclopentenone precursors. acs.org For example, the Stetter reaction, an NHC-catalyzed carbon-carbon bond-forming reaction, can be used to synthesize diones that can then be cyclized to form cyclopentenones. acs.org

Furthermore, the carboxylic acid group present in this compound can itself act as a catalyst. nih.gov Inwardly directed carboxylic acids within synthetic receptors have been shown to catalyze epoxide ring-opening cyclizations in a regioselective manner. nih.gov This suggests that derivatives of this compound could be designed to act as bifunctional catalysts, with the carboxylic acid group activating substrates for reaction at the cyclopentenone ring.

Integration with High-Throughput Synthesis Methodologies

High-throughput synthesis methodologies, which involve the rapid preparation and screening of large numbers of compounds, are becoming increasingly important in drug discovery and materials science. mendeley.com The integration of this compound into these automated platforms could significantly accelerate the discovery of new derivatives with desired properties.

The development of cartridge-based automated synthesis systems offers a user-friendly approach to accelerating discovery research. mendeley.com These systems utilize pre-packed reagent cartridges and pre-programmed reaction protocols, simplifying the synthesis of a wide range of molecules. mendeley.com The synthesis of derivatives of this compound could be adapted to such platforms, allowing for the rapid generation of compound libraries for screening.

For example, the amidation of this compound with a variety of amines could be automated to produce a library of amides. A patent for KRas G12C inhibitors describes the use of this compound in a reaction with DIEA and 1-propanephosphonic acid cyclic anhydride (B1165640) in DMF to form an amide product after purification. google.com This type of reaction is amenable to automation.

Continuous flow hydrogenation is another technology that can be applied to the high-throughput synthesis of cyclopentenone derivatives. researchgate.net This technique allows for the rapid and efficient hydrogenation of starting materials to produce the desired products. researchgate.net

Computational Design of Derivatives with Targeted Properties

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for the rational design of new molecules with specific biological or material properties. nih.govmdpi.com These in silico approaches can be used to predict the activity of designed compounds before they are synthesized, saving time and resources. mdpi.com

The cyclopentenone moiety is a known pharmacophore in many anticancer agents. researchgate.netnih.gov Computational studies can be used to design novel derivatives of this compound with enhanced anticancer activity. For example, molecular docking could be used to predict the binding affinity of designed compounds to specific protein targets involved in cancer progression. nih.gov

QSAR models can also be developed to correlate the structural features of this compound derivatives with their observed biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

Furthermore, computational methods can be used to predict the pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET) of designed compounds. mdpi.com This allows for the early identification of candidates with favorable drug-like properties.

A study on the design of inhibitors for human ornithine aminotransferase utilized molecular docking and pKa calculations to guide the synthesis of potent and selective inhibitors. nih.gov This highlights the power of combining computational design with synthetic chemistry to develop new therapeutic agents.

Table 2: Computationally Designed Derivatives and their Potential Applications

Derivative Class Computational Approach Targeted Property/Application Reference
Quinoline-based inhibitors Molecular docking, molecular dynamics, ADMET modeling Anticancer agents targeting topoisomerase I, BRD4, and ABCG2 nih.gov
Substituted 1,3,4-oxadiazole (B1194373) and N-benzylpiperidine analogs 2D QSAR, molecular docking, ADMET study Acetylcholinesterase inhibitors for Alzheimer's disease mdpi.com

Q & A

Basic Synthesis Methods

Q: What are the common laboratory synthesis routes for 3-oxocyclopent-1-enecarboxylic acid? A: The compound is typically synthesized via oxidation of cyclopentene derivatives. A standard method involves oxidizing cyclopent-2-en-1-one with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction proceeds through diol intermediates, which are further oxidized to yield the final product. Acidic conditions (e.g., H₂SO₄) are critical to prevent over-oxidation .

Advanced Catalytic Oxidation

Q: How can catalytic oxidation improve the efficiency of industrial-scale synthesis? A: Industrial processes often use palladium or platinum catalysts in continuous flow reactors to enhance yield and purity. These systems optimize parameters like temperature, pressure, and catalyst loading. For example, Pd-catalyzed oxidation under controlled oxygen flow reduces side reactions and improves selectivity for the ketone-carboxylic acid product .

Basic Biological Activity

Q: What biological roles or applications are associated with this compound? A: The compound serves as a biosynthetic intermediate in natural product pathways and has shown potential in medicinal chemistry. Its dual functionality (ketone and carboxylic acid) allows interactions with enzymes like aminotransferases, making it a precursor for CNS-targeting drug candidates. In vitro studies highlight its binding affinity to GHB receptors, suggesting therapeutic applications .

Advanced Enzyme Interaction Mechanisms

Q: How does this compound interact with human ornithine aminotransferase (hOAT)? A: As a mechanism-based inactivator, it forms a gem-diamine intermediate with Lys292 in hOAT, validated via X-ray crystallography. Stopped-flow kinetics revealed a lysine-assisted E2 fluoride elimination pathway, bypassing typical quinonoid intermediates. Native mass spectrometry confirmed non-covalent interactions dominating inactivation .

Basic Characterization Techniques

Q: What experimental methods are used to determine its crystal structure? A: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. Hydrogen bonding patterns and functional group orientations are analyzed via graph set analysis, with data validated against metrics like R-factor (<5%) and electron density maps .

Advanced Data Contradictions

Q: How to resolve discrepancies in crystallographic data from different software? A: Cross-validate using multiple refinement tools (e.g., SHELX vs. PHENIX). For example, if SHELXL reports anomalous bond lengths, compare with density-functional theory (DFT) calculations. Adjust hydrogen atom positions using riding models and validate via residual density plots .

Basic Chemical Reactivity

Q: What are its key reactions under standard laboratory conditions? A: The ketone undergoes reduction (NaBH₄ → cyclopent-1-enecarboxylic acid) or nucleophilic substitution (esterification with alcohols). Oxidation with KMnO₄ yields dicarboxylic acids. Reaction specificity depends on pH and solvent polarity .

Advanced Reaction Optimization

Q: How to optimize enantioselective synthesis of derivatives? A: Use chiral auxiliaries or biocatalysts. For example, engineered P450 enzymes hydroxylate derivatives with >90% enantiomeric excess. AI-driven retrosynthesis tools (e.g., Reaxys-based models) predict feasible routes, prioritizing atom economy and stereocontrol .

Safety and Stabilization

Q: What protocols ensure safe handling and stability? A: The compound is stabilized with 0.1% hydroquinone (HQ) to prevent radical polymerization. Store at 2–8°C under inert gas (N₂/Ar). Use PPE (gloves, goggles) and fume hoods during synthesis due to CrO₃/KMnO₄ toxicity .

Supramolecular Interactions

Q: How do hydrogen bonds influence its crystal packing? A: Graph set analysis (e.g., Etter’s rules) reveals C=O···H–O motifs forming cyclic dimers (R₂²(8) patterns). These interactions dictate solubility and melting behavior. Computational tools like Mercury visualize packing efficiency and void spaces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.